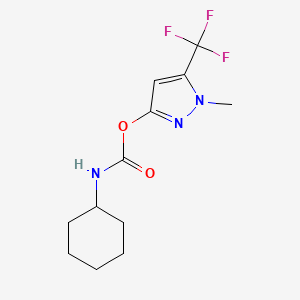

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate

Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate is a pyrazole-derived carbamate compound characterized by a trifluoromethyl group at the 5-position and a cyclohexylcarbamate moiety at the 3-position of the pyrazole ring. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name |

[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-cyclohexylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O2/c1-18-9(12(13,14)15)7-10(17-18)20-11(19)16-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIZMHPXDOLFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)OC(=O)NC2CCCCC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Carbamate Formation: The final step involves the reaction of the pyrazole derivative with cyclohexyl isocyanate to form the N-cyclohexylcarbamate moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for large-scale production. This could involve continuous flow chemistry techniques to improve yield and efficiency, as well as the use of automated reactors to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Parkinson's disease. Research has demonstrated that derivatives of this compound exhibit significant selectivity towards MAO-B over MAO-A, with some compounds showing IC50 values as low as 29-56 nM. This selectivity is essential for reducing side effects associated with non-selective MAO inhibitors .

Case Study: Memory Improvement

In a study focusing on lead optimization, a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were identified as potent MAO-B inhibitors. These compounds were shown to improve memory in rodent models, indicating their potential use in treating cognitive impairments associated with aging and neurodegenerative conditions .

Agricultural Applications

The compound also shows promise in agricultural chemistry. Its structure allows it to act as an effective pesticide or herbicide due to its ability to disrupt biological processes in pests while being less harmful to beneficial organisms. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its penetration into plant tissues and increasing its efficacy .

Synthesis and Structural Analysis

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate can be achieved through several methods, often involving the reaction of pyrazole derivatives with carbamates under controlled conditions. The structural integrity and purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Toxicological Profile

While the compound exhibits promising applications, it is crucial to consider its toxicological profile. Studies indicate that derivatives may pose acute toxicity risks if ingested, highlighting the need for careful handling and further research into safety profiles .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | - MAO-B inhibition for neurodegenerative diseases - Memory enhancement in rodent models |

| Agricultural Chemistry | - Potential pesticide/herbicide - Enhanced efficacy due to structural properties |

| Synthesis Methods | - Various synthetic routes with confirmation via NMR and mass spectrometry |

| Toxicological Concerns | - Acute toxicity noted; requires careful handling |

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carbamate moiety may interact with active sites or binding pockets. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Based Carbamates

The substituent on the carbamate group significantly influences physicochemical and biological properties. Key analogs include:

*Estimated based on molecular formula C₁₂H₁₅F₃N₃O₂.

Key Observations :

- Functional Groups: The methanol-thiophene () and carboxylic acid () derivatives exhibit distinct electronic profiles, with the latter’s acidity enabling salt formation for improved formulation .

Trifluoromethyl Pyrazole Derivatives with Heterocyclic Modifications

Pyrazole rings modified with trifluoromethyl groups and fused heterocycles show diverse applications:

Key Observations :

- Positional Isomerism : The trifluoromethyl group at the 3-position () versus the 5-position (target compound) alters electronic distribution, affecting reactivity and binding interactions.

- Synthetic Flexibility: Compounds like the pentenol derivative () demonstrate the versatility of the pyrazole core for generating bioactive intermediates .

Physicochemical and Pharmacokinetic Implications

- Melting Points : Carboxylic acid derivatives (e.g., 212.5–214.5°C in ) exhibit higher crystallinity than carbamates, impacting formulation stability .

- Metabolic Stability : The trifluoromethyl group in all analogs resists oxidative metabolism, extending half-life in biological systems .

- Steric Effects : The cyclohexyl group in the target compound may hinder enzymatic hydrolysis of the carbamate bond compared to smaller substituents (e.g., propyl) .

Q & A

Q. What are the common synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-pyrazole derivatives, and how are yields optimized?

The synthesis of trifluoromethyl-substituted pyrazoles typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For example, allylation of dimethyl acetal-protected heterocycles can yield derivatives like 1-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]pent-4-en-2-ol with yields exceeding 84% under optimized conditions. Key factors include temperature control, stoichiometric ratios, and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) . Purification via column chromatography or recrystallization ensures high purity.

Q. How are structural and purity characteristics validated for this compound class?

Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For instance, ¹H NMR chemical shifts at δ 7.21 (s, 1H) and δ 4.16 (s, 3H) confirm pyrazole ring substitution patterns, while HRMS provides exact mass verification. Gas chromatography-mass spectrometry (GC-MS) further assesses purity .

Q. What preliminary biological assays are used to evaluate pyrazole carbamates?

Enzyme inhibition assays (e.g., cyclooxygenase-2 or VEGFR-2) are common. For example, pyrazole sulfonamides are screened for IC₅₀ values using fluorometric or colorimetric substrates. Initial assays often measure Vₘₐₓ and Kₘ to infer inhibitory mechanisms .

Advanced Research Questions

Q. How is X-ray crystallography employed to resolve structural ambiguities in pyrazole derivatives?

Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths and angles. For example, SHELX software can resolve torsional angles in carbamate groups, confirming the cyclohexyl moiety's spatial orientation. ORTEP-III visualizes thermal ellipsoids to assess molecular rigidity .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies between in vitro and in vivo efficacy may arise from metabolic instability or off-target effects. For example, celecoxib analogs with trifluoromethyl groups showed prolonged plasma half-lives, necessitating pharmacokinetic optimization via metabolite identification (e.g., hydroxylation sites) . Dose-response curves and molecular docking (e.g., AutoDock Vina) help reconcile binding affinity differences .

Q. How are regioselectivity challenges managed during pyrazole functionalization?

Regioselective sulfonation or halogenation is achieved via directing groups. For instance, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-amine reacts with chlorosulfonic acid to yield the 3-sulfonyl chloride derivative (37% yield), with regioselectivity confirmed by ¹H NMR . Microwave-assisted synthesis or ultrasound irradiation can enhance selectivity .

Q. What computational methods predict binding modes of pyrazole carbamates to biological targets?

Molecular dynamics simulations and density functional theory (DFT) calculate electrostatic potentials and H-bonding interactions. For VEGFR-2 inhibitors, docking studies reveal critical interactions between the carbamate group and kinase hinge regions .

Q. How are functional group interconversions (e.g., carbamate to sulfonamide) optimized?

Carbamates are converted to sulfonamides via reaction with sulfonyl chlorides in anhydrous DCM, using triethylamine as a base. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-sulfonamide is synthesized in 82% yield under nitrogen atmosphere .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.